

Ficellomycin: A Technical Guide to its Unique Peptide-Like Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficellomycin is a novel antibiotic produced by the bacterium Streptomyces ficellus.[1][2] What sets **Ficellomycin** apart is its unique peptide-like structure, which incorporates a rare and reactive aziridine ring system. This structural feature is central to its biological activity and mechanism of action.[3][4] This technical guide provides a comprehensive overview of **Ficellomycin**, detailing its chemical properties, biosynthetic origins, mechanism of action, and biological activity, with a focus on the experimental methodologies used in its characterization.

Chemical Structure and Properties

Ficellomycin is a dipeptide-like molecule with the chemical formula C13H24N6O3 and a molecular weight of approximately 312.37 g/mol .[1][5] Its structure was elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and derivatization studies.[3] The core of the molecule is a unique 1-azabicyclo[3.1.0]hexane ring system, which contains a three-membered aziridine ring.[3][4][6] This strained ring is a key feature responsible for its biological activity. The structure is further characterized by the presence of a valyl-2-glycine peptide-like chain attached to the bicyclic core.[6]

Quantitative Data

The following table summarizes the key physicochemical properties of **Ficellomycin**.



Property	Value	Reference
Molecular Formula	C13H24N6O3	[1]
Molecular Weight	312.37 g/mol	[5]
In vivo Efficacy (CD50 against S. aureus in mice)	7.6 mg/kg	[6]

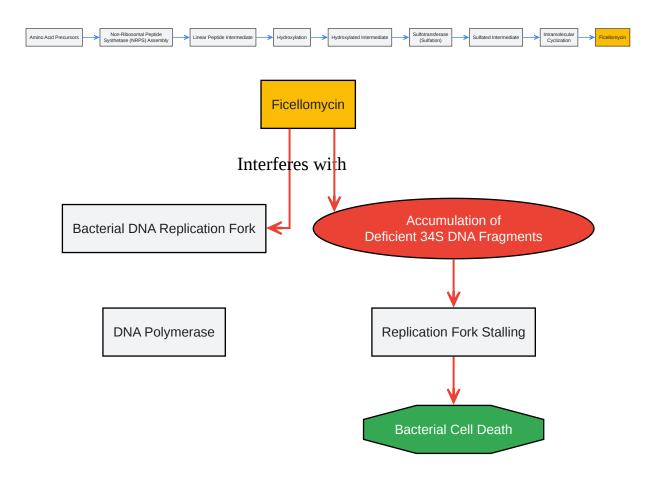
Biosynthesis of Ficellomycin

The biosynthetic gene cluster responsible for **Ficellomycin** production in Streptomyces ficellus has been identified and sequenced.[7] This cluster contains the genetic blueprint for the enzymatic machinery required to assemble this complex molecule. The biosynthesis is thought to involve a non-ribosomal peptide synthetase (NRPS) pathway, which is common for the production of peptide-based natural products in bacteria.

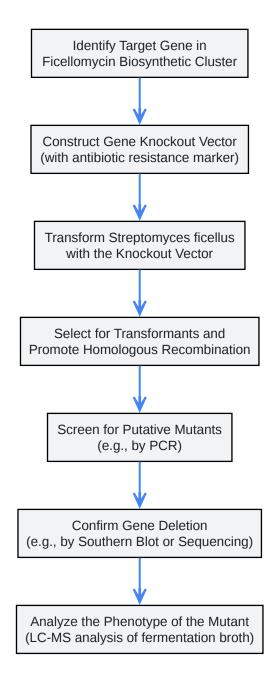
A key step in the biosynthesis is the formation of the characteristic aziridine ring. The proposed pathway for this transformation involves a sulfotransferase enzyme.[2] This enzyme is believed to activate a hydroxyl group on a precursor molecule by sulfation, creating a good leaving group. Subsequent intramolecular nucleophilic attack by a nearby amine group leads to the formation of the strained aziridine ring.[2]

Proposed Biosynthetic Pathway









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- To cite this document: BenchChem. [Ficellomycin: A Technical Guide to its Unique Peptide-Like Structure and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672662#ficellomycin-and-its-unique-peptide-likestructure]

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